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Compound of Interest

Compound Name: 5-lodo-3-methylisoxazole

Cat. No.: B3094810

Isoxazoles are five-membered heterocyclic compounds that have attracted immense attention
in medicinal chemistry due to their wide range of biological activities and therapeutic potential.
[1][2] This scaffold is present in numerous FDA-approved drugs, highlighting its significance.[3]
The isoxazole ring serves as a versatile framework in the design of novel therapeutic agents
targeting cancer, inflammation, infections, and neurodegenerative disorders.[1][2] The strategic
functionalization of the isoxazole core is a key aspect of drug design. The introduction of a
methyl group at the 3-position and an iodine atom at the 5-position yields 5-lodo-3-
methylisoxazole, a highly valuable and reactive intermediate. The carbon-iodine bond is
particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a
powerful gateway to a vast array of complex molecular architectures.[4]

Historical Context and Discovery

The chemistry of isoxazoles dates back to the early 20th century, with Claisen's first synthesis
in 1903 marking a significant milestone.[5] The development of synthetic methodologies has
since evolved, with a major focus on creating functionalized derivatives that can serve as
versatile building blocks.[1][6] The synthesis of halogenated isoxazoles, such as 5-lodo-3-
methylisoxazole, was a logical and crucial advancement. While a singular "discovery" event
for this specific molecule is not prominently documented, its emergence is a direct result of
systematic efforts to create functional handles on the isoxazole ring to facilitate further chemical
elaboration. This has allowed chemists to leverage the isoxazole core in the development of
compounds with enhanced pharmacological properties.[1]
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Synthesis and Characterization

The preparation of 5-lodo-3-methylisoxazole is a well-established process. A common and
reliable method involves the initial construction of the 3-methylisoxazole ring followed by direct
iodination.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 3-Methylisoxazol-5-one This foundational step involves the
cyclocondensation of ethyl acetoacetate and hydroxylamine.

» Prepare a solution of hydroxylamine hydrochloride in an aqueous solution of sodium
hydroxide at a reduced temperature (0-5 °C). The base is essential for generating the free
hydroxylamine nucleophile.

o Slowly add ethyl acetoacetate to the hydroxylamine solution with vigorous stirring.

» Allow the reaction to warm to ambient temperature and continue stirring for several hours to
ensure complete reaction.

» Carefully acidify the reaction mixture with a mineral acid (e.g., HCI). This step protonates the
isoxazolone, causing it to precipitate out of the aqueous solution.

« Isolate the product by filtration, wash with cold water to remove inorganic salts, and dry
thoroughly.

Step 2: lodination to form 5-lodo-3-methylisoxazole This step introduces the key iodine
functionality onto the isoxazole ring.

o Suspend the 3-Methylisoxazol-5-one from the previous step in a suitable solvent, such as
acetonitrile or trifluoroacetic acid.[7][8]

e Add an electrophilic iodine source, such as N-lodosuccinimide (NIS).[7][8] The choice of
iodinating agent is critical for achieving high efficiency and regioselectivity.

« Stir the reaction at room temperature or with gentle heating for a specified period, monitoring
the consumption of the starting material by Thin Layer Chromatography (TLC).[7][8]
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» Upon completion, quench the reaction, typically with an aqueous solution of a reducing agent
like sodium bisulfite (NaHSOs) to neutralize any remaining iodine.[8]

o Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl
acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SOa), and
concentrate under reduced pressure.

 Purify the crude product, typically by column chromatography on silica gel, to yield pure 5-
lodo-3-methylisoxazole.

Trustworthiness through Validation: The identity and purity of the synthesized compound must
be rigorously confirmed. A sharp melting point indicates high purity. Spectroscopic methods are
essential for structural confirmation, with expected NMR data aligning with the values in the

table below.
Property Data Source(s)
Molecular Formula CaH4INO 9]
Molecular Weight ~208.99 g/mol
Appearance Off-white to pale yellow solid
CAS Number 126085-92-5 [10][11]
SMILES CC1=NOC(=C1)I [9]
1H NMR (CDClIs) 0 ~6.3 (s, 1H), ~2.3 (s, 3H) Analogous Data[8]
13C NMR (CDCl3) 0 ~170, ~160, ~80, ~12 Analogous Data[8]

Applications in Organic Synthesis

The primary utility of 5-lodo-3-methylisoxazole lies in its role as a versatile substrate for
transition metal-catalyzed cross-coupling reactions.[4] The C-1 bond is highly reactive towards
oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step of
the catalytic cycle.[12] This reactivity enables the facile construction of new carbon-carbon and
carbon-heteroatom bonds.
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Key Cross-Coupling Reactions:

e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 5-aryl or 5-vinyl-3-
methylisoxazoles. This is one of the most widely used methods for C-C bond formation.

e Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst
and a copper(l) co-catalyst, to synthesize 5-alkynyl-3-methylisoxazoles.[12]

e Heck Coupling: Reaction with alkenes to introduce vinyl groups or form more complex
unsaturated systems.[12]

e Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing
access to 5-amino-3-methylisoxazole derivatives.

Visualizing a Synthetic Workflow: Suzuki-Miyaura
Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling
reaction using 5-lodo-3-methylisoxazole.

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Role in Drug Discovery: A Case Study Perspective

The functionalized isoxazoles synthesized from 5-lodo-3-methylisoxazole are prevalent in
compounds developed as anti-inflammatory, analgesic, and anti-cancer agents.[2][13] For
example, many selective COX-2 inhibitors, a class of anti-inflammatory drugs, feature a diaryl
heterocyclic core. 5-lodo-3-methylisoxazole serves as an ideal precursor for synthesizing
analogs of such drugs by using a Suzuki coupling to attach a desired aryl group at the 5-
position.

Visualizing a Biological Pathway: COX-2 Inhibition

Derivatives of 5-lodo-3-methylisoxazole can be designed to inhibit specific enzymes in
disease-related pathways.
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Caption: Mechanism of COX-2 inhibition by an isoxazole-based drug.

Conclusion and Future Outlook

5-lodo-3-methylisoxazole is a synthetically powerful and commercially available building block
that provides an efficient entry point to a diverse range of functionalized isoxazoles. Its value is
firmly established in the field of medicinal chemistry, where it continues to be instrumental in
the discovery of new therapeutic agents. As synthetic methodologies, particularly in cross-
coupling, become more advanced and sustainable, the applications of this versatile
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intermediate are set to expand further, solidifying its role in both academic research and
industrial drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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